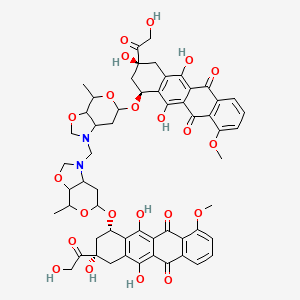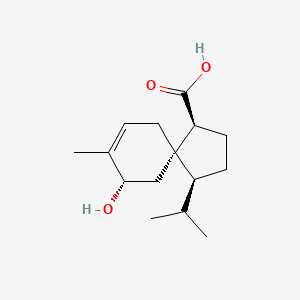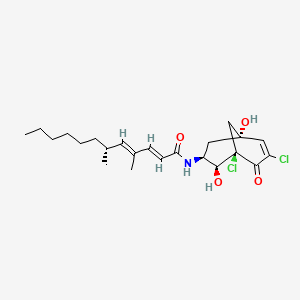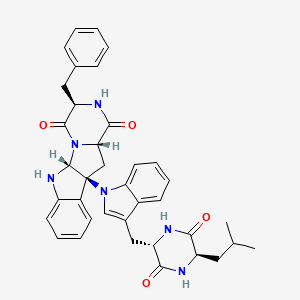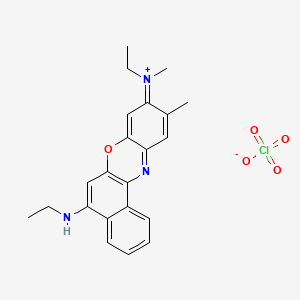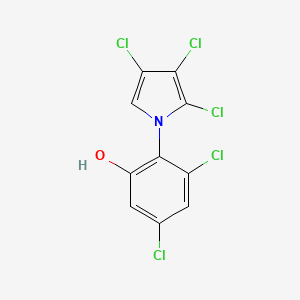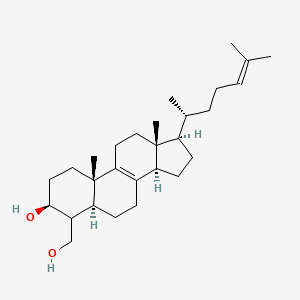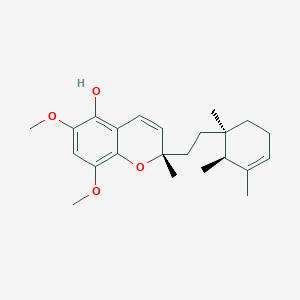
Metachromin T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metachromin T is a sesquiterpenoid that is 6,8-dimethoxy-2,2-dimethyl-2H-chromen-5-ol in which the hydrogen of one of the methyl groups at position 2 is replaced by a [(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]methyl group. It is isolated from an Okinawan sponge Spongia sp.SS-1037 and shows moderate cytotoxicity against L1210 murine leukemia and KB human epidermoid carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is a sesquiterpenoid, a member of chromenes, a member of phenols and an aromatic ether.
Scientific Research Applications
Inhibition of Receptor Tyrosine Kinases EGFR and HER2
Metachromins, including Metachromin T, are sesquiterpenoid quinones derived from marine sponges and have been studied for their inhibitory effects on receptor tyrosine kinases like EGFR and HER2. These kinases are crucial in cell signaling and are implicated in various cancers. Metachromin T and its analogs have shown potential in inhibiting these kinases, suggesting a role in cancer treatment strategies (Takahashi, Kubota, Yamamoto, & Kobayashi, 2013).
Cytotoxic Activities
Metachromin T is part of a group of compounds exhibiting cytotoxic activities. A study on Metachromin C, closely related to Metachromin T, highlighted its potent cytotoxic activity, which is a key feature in developing anti-cancer drugs. The cytotoxic properties of these compounds make them candidates for cancer research, particularly in targeting tumor cells (Kobayashi, Murayama, Ohizumi, Ohta, Nozoe, & Sasaki, 1989).
Role in Tumor Microenvironment
Research on the tumor microenvironment (TME) and its impact on cancer progression has become increasingly significant. Metachromins, including Metachromin T, might influence the TME, either directly or indirectly, through their biochemical properties. Understanding their role in the TME could lead to new approaches in cancer therapy (Quail & Joyce, 2013).
Stereoselective Synthesis for Biological Studies
The stereoselective synthesis of Metachromin T and related compounds is crucial for biological studies and drug development. The ability to synthesize these compounds allows for the creation of analogs and derivatives for further research and testing in various biomedical applications (Almeida & Correia, 1999).
Cytotoxicity and Cell Cycle Progression
Metachromins, including Metachromin T, have shown to exhibit effects on cell cycle progression, particularly in cancer cells. This aspect of their activity is important for understanding how they might be used in targeted cancer therapies, either alone or in combination with other treatments (Hitora et al., 2019).
properties
Product Name |
Metachromin T |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-6,8-dimethoxy-2-methyl-2-[2-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]ethyl]chromen-5-ol |
InChI |
InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h8-9,11,14,16,24H,7,10,12-13H2,1-6H3/t16-,22-,23-/m1/s1 |
InChI Key |
KDDVGLFIPJEMAU-ZGNKEGEESA-N |
Isomeric SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |
Canonical SMILES |
CC1C(=CCCC1(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C |
synonyms |
metachromin T |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)
